molecular formula C17H12ClNO2S B12902234 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate

2-((4-Chlorophenyl)thio)quinolin-8-yl acetate

Cat. No.: B12902234
M. Wt: 329.8 g/mol
InChI Key: TXTDJLGXGKABTC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate , is derived through sequential analysis of its molecular architecture. The parent structure, quinoline (C₉H₇N), consists of a benzene ring fused to a pyridine ring. Substituents are assigned positions based on IUPAC numbering rules, where the pyridine nitrogen occupies position 1, and subsequent positions follow a clockwise trajectory around the fused ring system.

  • Position 2 : A thioether group (-S-) bridges the quinoline core to a 4-chlorophenyl moiety (C₆H₄Cl). The prefix "((4-chlorophenyl)thio)" denotes this substitution.
  • Position 8 : An acetate ester (-OCOCH₃) is appended to the benzene portion of quinoline. The suffix "yl acetate" reflects this ester functional group.

The structural formula (Figure 1) can be represented as follows:

  • Quinoline backbone : Benzene (positions 3–8) fused to pyridine (positions 1–2, 9).
  • Substituents :
    • At position 2: -S-C₆H₄Cl (4-chlorophenylthio).
    • At position 8: -O-CO-CH₃ (acetyloxy).

Molecular Formula : C₁₇H₁₂ClNO₂S.

Property Value
IUPAC Name This compound
CAS Registry Number 75621-70-4
Molecular Formula C₁₇H₁₂ClNO₂S
Structural Features Quinoline core, thioether, ester

Alternative Nomenclatural Conventions for Thioether-Containing Quinoline Derivatives

While the IUPAC name provides unambiguous identification, alternative naming conventions persist in chemical literature and databases:

  • Sulfanyl-Based Nomenclature : The thioether group (-S-) may be termed "sulfanyl," yielding 8-acetoxy-2-(4-chlorophenylsulfanyl)quinoline . This aligns with older conventions where "sulfanyl" replaces "thio" as a substituent prefix.
  • Functional Group Prioritization : In contexts emphasizing the ester group, the name quinolin-8-yl (4-chlorophenylthio)acetate may appear, though this deviates from IUPAC’s substituent ordering rules.
  • Trivial Names : No widely recognized trivial names exist for this compound, though analogues in patent literature occasionally adopt proprietary designations (e.g., EVT-13036175 in commercial catalogs).

These variations underscore the importance of cross-referencing structural descriptors to avoid ambiguity.

CAS Registry Number and PubChem Identifier Verification

The CAS Registry Number for this compound is 75621-70-4 , as cataloged by chemical suppliers and distributors. This identifier is critical for sourcing and regulatory compliance, ensuring consistency across safety data sheets and inventory systems.

As of May 2025, this compound lacks a PubChem CID , as it remains absent from the PubChem database. This gap highlights the compound’s specialized applications and limited entry into public-domain chemical repositories. Researchers must rely on supplier-provided data (e.g., CAS) and analytical characterization (e.g., NMR, mass spectrometry) for verification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12ClNO2S

Molecular Weight

329.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)sulfanylquinolin-8-yl] acetate

InChI

InChI=1S/C17H12ClNO2S/c1-11(20)21-15-4-2-3-12-5-10-16(19-17(12)15)22-14-8-6-13(18)7-9-14/h2-10H,1H3

InChI Key

TXTDJLGXGKABTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)SC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate typically involves the reaction of 8-hydroxyquinoline with 4-chlorothiophenol in the presence of a suitable base, followed by acetylation with acetic anhydride . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

1.1. Thiolation via Copper-Mediated Arylation

A copper-catalyzed thiolation reaction is critical for forming the arylthioether bond. Key steps include:

  • Reagents : Copper(II) acetate (Cu(OAc)₂) as a catalyst, 1,4-dioxane as solvent, and a sulfide donor (e.g., diphenyl disulfide).

  • Conditions : Reaction at elevated temperatures (160°C) for extended durations (48 hours) under inert atmospheres .

  • Yield : Up to 90% under optimized conditions, with regioselectivity favoring the ortho position on the quinoline ring .

1.2. Acetylation of Thiol Groups

The acetate functionality is introduced via nucleophilic substitution:

  • Reagents : Acetylating agents (e.g., acetyl chloride or acetic anhydride) in the presence of a base (e.g., triethylamine).

  • Mechanism : The thiol group (-SH) acts as a nucleophile, displacing the leaving group (e.g., Cl⁻) to form the thioester .

2.1. Copper-Mediated Thiolation

The reaction proceeds via a single-electron transfer (SET) mechanism, as evidenced by the sharp yield reduction when radical scavengers (e.g., TEMPO or BHT) are added . The proposed steps are:

  • Oxidation of Cu(OAc)₂ to Cu²⁺, generating reactive intermediates.

  • Homolytic cleavage of the S–S bond in disulfide donors.

  • Radical coupling with the quinoline ring to form the arylthioether bond .

2.2. Acetylation

The thiol group (-SH) undergoes nucleophilic attack on the acetylating agent, forming a stable thioester (S-acetyl) group. This reaction typically occurs under basic conditions to deprotonate the thiol, enhancing nucleophilicity .

3.1. Thiolation

ParameterOptimal ConditionsOutcome
Catalyst2 equivalents of Cu(OAc)₂Maximizes yield
Solvent1,4-DioxaneEnhances reaction efficiency
Temperature160°CEnsures complete conversion
Time48 hoursCritical for high regioselectivity

3.2. Acetylation

StepReagentsSolventYield
Thiol activationBase (e.g., Et₃N)CH₃CN or DMF≥80%
AcetylationAcCl or Ac₂OCH₃CN or DMF≥75%

4.1. Structural Effects on Reactivity

  • The 4-chlorophenyl group enhances π–π interactions with aromatic targets, stabilizing intermediates during substitution reactions.

  • The acetate group increases solubility and modulates electronic effects on the quinoline core .

4.2. Mechanistic Insights

  • Radical scavengers (e.g., TEMPO) significantly reduce thiolation yields, confirming the involvement of radical intermediates .

  • The rigid quinoline scaffold limits rotational freedom, favoring regioselective thiolation at the ortho position .

Comparison of Reaction Pathways

Reaction TypeKey FeaturesApplications
Cu-mediated thiolationHigh temperature, SET mechanismArylthioether bond formation
AcetylationNucleophilic substitution, base-catalyzedFunctional group diversification

Scientific Research Applications

Antibacterial and Antifungal Activities

Research indicates that quinoline derivatives, including 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate, exhibit significant antibacterial and antifungal properties. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Data Table: Antibacterial Efficacy

Compound NameMIC (μg/mL)Target Organisms
This compound0.5Staphylococcus aureus, Escherichia coli
Clinafloxacin-triazole hybrids0.25–2MRSA, E. coli

In a comparative study, quinoline derivatives demonstrated comparable or superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like clinafloxacin .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MKN-45 (gastric cancer), H460 (lung cancer), and HT-29 (colon cancer). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 51 to 130 nM, suggesting that this compound could serve as a lead for further development in cancer therapeutics .

Mechanistic Insights

The mechanism underlying the biological activities of this compound involves its ability to interact with specific biological targets. For instance, the compound may inhibit topoisomerases or interfere with DNA replication processes in bacterial and cancer cells.

Data Table: Mechanism of Action

MechanismDescription
DNA IntercalationInhibits DNA replication and transcription
Enzyme InhibitionTargets key enzymes involved in cell division
Apoptosis InductionActivates apoptotic pathways in cancer cells

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore:

  • Structural Modifications : Investigating how changes to the chemical structure affect potency and selectivity against various pathogens.
  • In Vivo Studies : Conducting animal model studies to assess pharmacokinetics and therapeutic efficacy in real biological systems.
  • Combination Therapies : Evaluating synergistic effects when used in conjunction with existing antibiotics or chemotherapeutics.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogues sharing key structural motifs, such as quinoline/pyridine cores, thioether linkages, or halogenated substituents. Data are derived from synthetic procedures, physical properties, and functional group interactions.

Table 1: Key Properties of 2-((4-Chlorophenyl)thio)quinolin-8-yl Acetate and Analogues

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Key Functional Groups Reference
This compound Quinoline 2-(4-chlorophenylthio), 8-acetate N/A* N/A* Thioether, Acetate
Ethyl 2-(2-(4-chlorophenyl)hydrazono)-2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (9c) Triazole 4-Nitrobenzylidene, trifluoromethyl, 4-chlorophenylhydrazono, thioacetate 93 238–240 Triazolylthio, Hydrazono
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) Pyridine 3-Cyano-4,6-distyryl, thioacetamide, 4-chlorophenyl 85 N/A Pyridinylthio, Acetamide
5-(Chloromethyl)quinolin-8-yl acetate Quinoline 5-Chloromethyl, 8-acetate N/A N/A Chloromethyl, Acetate
4-Hydrazino-8-methylquinolin-2(1H)-one (8) Quinolinone 4-Hydrazino, 8-methyl 53 N/A Hydrazino, Methyl

Key Observations:

Pyridine derivatives (e.g., compound 2) show lower yields (85%) compared to triazole-based analogues (93%), possibly due to steric hindrance from distyryl groups .

Functional Group Effects: Thioether vs. Chloromethyl: The 4-chlorophenylthio group in the target compound may offer greater stability and electronic modulation than the chloromethyl group in 5-(chloromethyl)quinolin-8-yl acetate, which is prone to hydrolysis . Acetate vs. Acetamide: The 8-acetate group in the target compound likely enhances solubility compared to the acetamide in compound 2, though the latter may participate in hydrogen bonding .

Synthetic Routes: The target compound’s synthesis may parallel methods for 5-(chloromethyl)quinolin-8-yl acetate, involving nucleophilic substitution or esterification under reflux . Thioether formation in compound 9c uses a triazolylthio intermediate, whereas compound 2 employs pyridinylthio coupling, highlighting diverse strategies for sulfur incorporation .

Biological Activity

The compound 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate belongs to a class of quinoline derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens, potential as an anticancer agent, and enzyme inhibition capabilities.

Chemical Structure

The structure of this compound can be represented as follows:

C16H14ClNOS\text{C}_{16}\text{H}_{14}\text{ClNOS}

This compound features a quinoline backbone with a chlorophenyl thioether and an acetate group, which contributes to its biological properties.

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, including those similar to this compound, moderate to strong antibacterial activity was noted against Salmonella typhi and Bacillus subtilis . The presence of the thioether group is crucial for enhancing the antimicrobial efficacy of these compounds.

Pathogen Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Quinoline derivatives have been reported to inhibit cell proliferation in several cancer cell lines. For instance, compounds structurally related to this compound demonstrated EC50 values ranging from 2.5 to 3.8 µM against mammalian cell lines . These findings suggest that modifications in the quinoline structure can significantly impact its cytotoxicity.

Cell Line EC50 (µM)
L9293.3
KB-3-13.1
FS4-LTM4.4

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. Studies indicate that derivatives containing thioether functionalities can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . The binding interactions with bovine serum albumin (BSA) further suggest pharmacological effectiveness, indicating a possible therapeutic role in neurodegenerative diseases.

Case Studies and Research Findings

  • Antiviral Activity : A study highlighted that certain quinoline derivatives exhibited significant antiviral activity against H5N1 virus strains with low cytotoxicity . This suggests that similar modifications in the structure of this compound could enhance its antiviral properties.
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that electron-withdrawing groups like chlorine enhance the biological activity of quinoline derivatives . This reinforces the importance of the chlorophenyl substituent in improving the compound's efficacy.
  • Cytotoxicity Profiles : Comparative studies have indicated that compounds with similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines, with some showing IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Q & A

Q. What are the optimized synthetic routes for 2-((4-chlorophenyl)thio)quinolin-8-yl acetate, and how do reaction conditions influence yield?

A two-step nucleophilic substitution followed by cyclization is commonly employed. In the first step, a thiolate nucleophile (e.g., 4-chlorothiophenol) reacts with a halogenated quinoline precursor under solvent-free conditions or in methanol at room temperature. The second step involves amination or cyclization with reagents like 4-chloroaniline at 0–25°C, yielding the final product. Stoichiometric ratios (e.g., 2.2-fold excess of amine) and temperature control are critical for achieving yields of ~60–80%. Lower yields may arise from incomplete cyclization or byproduct formation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Single-crystal X-ray diffraction (SXRD): Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···O or N–H···O hydrogen bonds). SHELX programs (e.g., SHELXL, SHELXS) are widely used for structure refinement .
  • NMR/UV-Vis spectroscopy: Identifies tautomeric forms (e.g., enol vs. keto) and monitors isomerization processes. For example, 1H^1H NMR can detect proton transfer mechanisms, while UV-Vis tracks electronic transitions .

Q. How can researchers address contradictions in reported synthetic yields or structural data?

Variations in yield often stem from differences in solvent polarity, temperature gradients, or reagent purity. For structural discrepancies (e.g., bond angles), cross-validate data using multiple techniques (SXRD, DFT calculations) and consult databases like Acta Crystallographica to compare packing motifs .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s tautomeric or isomerization behavior?

Proton transfer mechanisms dominate in quinoline derivatives, as shown by ultrafast spectroscopy and density functional theory (DFT). For example, ethyl-2-(quinolin-8-yl)hydrazono analogs undergo isomerization via in-plane inversion or out-of-plane rotation, with activation energies calculated using Gaussian09 . Apply similar methods to study thioether-quinoline interactions in this compound.

Q. How can computational modeling enhance the design of derivatives with specific optical or electronic properties?

Quantum mechanical calculations (e.g., time-dependent DFT) predict absorption spectra and nonlinear optical (NLO) properties. For instance, substituents like electron-withdrawing –Cl groups increase polarizability, making the compound suitable for NLO-active dyes. Validate predictions with experimental hyperpolarizability measurements .

Q. What strategies mitigate challenges in purifying this compound for high-resolution studies?

Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water) to separate regioisomers. For crystallization, optimize solvent mixtures (e.g., methanol/dichloromethane) to avoid twinning, which complicates SXRD analysis .

Q. How does the 4-chlorophenylthio moiety influence reactivity in cross-coupling or catalytic applications?

The –S– group acts as a directing moiety in Pd-catalyzed C–H activation reactions. For example, it facilitates ortho-arylation under mild conditions (Pd(OAc)₂, Ag₂CO₃, 80°C). Compare reactivity with analogous sulfoxide or sulfone derivatives to assess electronic effects .

Q. What role does this compound play in supramolecular chemistry or coordination complexes?

The quinoline N atom and thioether S atom can coordinate to transition metals (e.g., Co³⁺ or Cu²⁺), forming complexes with distorted octahedral geometries. Study these interactions via cyclic voltammetry and magnetometry to explore spin-crossover behavior .

Methodological Notes

  • Data Sources: Prioritize crystallographic data from Acta Crystallographica and synthetic protocols from peer-reviewed journals .
  • Software: Use SHELX for crystallography and Gaussian/GAMESS for computational studies .
  • Validation: Cross-check experimental and theoretical bond lengths (e.g., C–C = 0.003–0.004 Å in SXRD vs. DFT) to ensure accuracy .

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